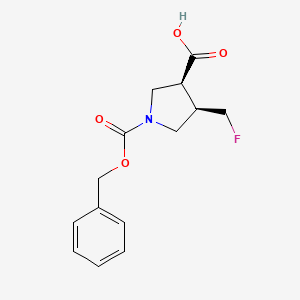
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound features a phenyl group substituted with an aminoethyl group and a bromophenyl group, making it a versatile molecule for chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone, which is then converted to the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride: The enantiomer of the compound, with different biological activity.
(S)-(2-(1-aminoethyl)phenyl)(4-chlorophenyl)methanonehydrochloride: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological effects.
Uniqueness
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride is unique due to its specific substitution pattern and chiral nature, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C15H14BrNO |
|---|---|
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
[2-[(1S)-1-aminoethyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H14BrNO/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(16)9-7-11/h2-10H,17H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
SUYFYFAONIGTQJ-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N |
Kanonische SMILES |
CC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


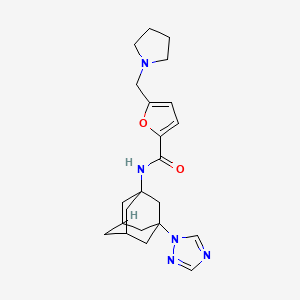
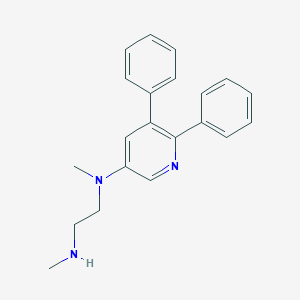
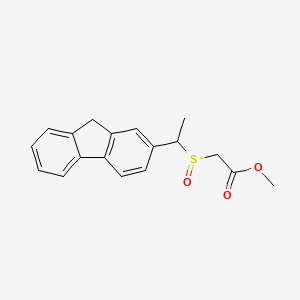
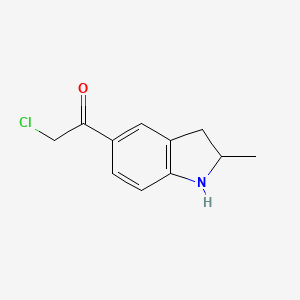

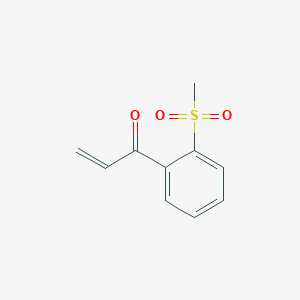
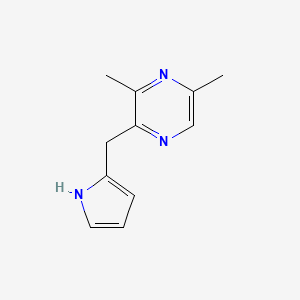

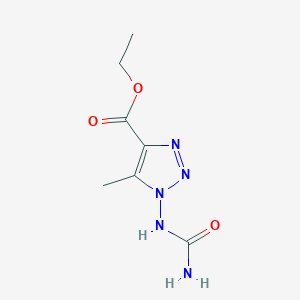
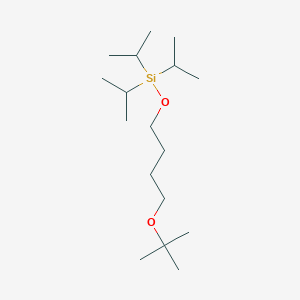
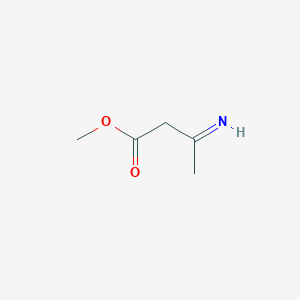
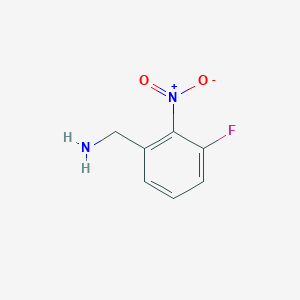
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
